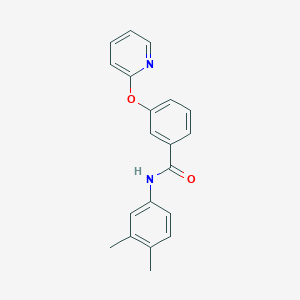

N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14-9-10-17(12-15(14)2)22-20(23)16-6-5-7-18(13-16)24-19-8-3-4-11-21-19/h3-13H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCAGVTZNOVKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-(pyridin-2-yloxy)benzoic acid with an appropriate amine, such as 3,4-dimethylaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core or the aromatic rings are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides or aromatic compounds.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify it further to create new compounds with desired properties. This compound can facilitate various chemical reactions, including coupling reactions and ligand formation in coordination chemistry.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can bind to metal ions, forming coordination complexes. These complexes are essential in catalysis and materials science, where they can enhance the properties of the resulting materials.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It interacts with specific pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Anticancer Activity

This compound has shown promise in anticancer research. Case studies reveal that it can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for developing targeted cancer therapies .

Medicinal Applications

Therapeutic Agent Development

Current research is focused on exploring the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of derivatives related to this compound. For instance, compounds designed based on similar scaffolds have demonstrated protective effects against neurodegenerative diseases by inhibiting specific enzymes involved in neuronal cell death .

Industrial Applications

Material Science

In industrial settings, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique structural properties contribute to enhancing the performance and durability of these materials.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block in organic synthesis | Facilitates coupling reactions |

| Coordination Chemistry | Ligand formation | Forms complexes with metal ions |

| Biology | Antimicrobial activity | Inhibits growth of bacterial strains |

| Anti-inflammatory properties | Modulates inflammatory pathways | |

| Anticancer activity | Induces apoptosis in cancer cells | |

| Medicine | Therapeutic agent development | Potential treatments for cancer and infections |

| Neuroprotective effects | Protects against neurodegenerative diseases | |

| Industry | Material science | Used in advanced polymers and coatings |

Case Studies

- Anticancer Research : A study evaluated the effects of this compound on various cancer cell lines. The compound exhibited IC50 values indicating significant inhibition of cell proliferation across multiple cancer types.

- Neuroprotection : Research involving derivatives of this compound demonstrated enhanced blood-brain barrier permeability and lower toxicity compared to existing treatments like nilotinib, indicating its potential as a safer alternative for neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)benzamide: Similar structure but with the pyridinyl group at the 3-position.

N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)benzamide: Similar structure but with the pyridinyl group at the 4-position.

N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzoate: Similar structure but with a benzoate ester instead of a benzamide.

Uniqueness

N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may result in distinct properties and applications compared to similar compounds.

Biological Activity

N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a benzamide core substituted with a pyridine moiety and a dimethylphenyl group. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing methods such as nucleophilic substitution and electrophilic aromatic substitution to introduce the desired functional groups.

Synthetic Route Overview

- Formation of Pyridin-2-yloxy Intermediate : A nucleophilic substitution reaction involving pyridine and a halogenated benzyl compound.

- Introduction of Dimethyl Group : Electrophilic aromatic substitution to add the dimethylphenyl group.

- Final Coupling : Amide bond formation to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate these targets through:

- Hydrogen Bonding : Facilitating interactions with active sites.

- Hydrophobic Interactions : Enhancing binding affinity.

- Van der Waals Forces : Stabilizing the complex formed with target proteins.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

- Anticancer Activity : Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines.

- Neuroprotective Effects : Similar compounds have demonstrated potential in protecting neuronal cells from apoptosis in models of neurodegenerative diseases.

- Anti-inflammatory Properties : There is ongoing research into its role in modulating inflammatory pathways.

In Vitro Studies

A study conducted on related benzamide derivatives demonstrated significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against various types of cancer (Table 1) .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 9a | SH-SY5Y | 0.275 | Neuroprotective |

| 13p | MDA-MB-468 | 0.417 | Antiproliferative |

| 13f | SK-MEL-5 | 0.275 | High potency |

Mechanistic Insights

The mechanism by which this compound exerts its effects has been explored through various biochemical assays. For instance, compounds similar to it have been shown to inhibit specific kinases involved in cell signaling pathways critical for tumor growth .

Comparative Analysis

In comparison with other known inhibitors like nilotinib, this compound exhibited lower cytotoxicity while maintaining efficacy against target enzymes . This suggests its potential as a safer alternative for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(3,4-dimethylphenyl)-3-(pyridin-2-yloxy)benzamide?

The synthesis typically involves a multi-step process starting with the coupling of 3-hydroxybenzoic acid derivatives with pyridin-2-ol, followed by amidation with 3,4-dimethylaniline. Key steps include:

- Nucleophilic aromatic substitution under controlled pH (e.g., NaH/DMF at 0–5°C) to form the pyridin-2-yloxy linkage .

- Amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and HPLC (≥95% purity) .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction is the gold standard:

- Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve the dimethylphenyl and pyridin-2-yloxy moieties .

- Validate hydrogen bonding networks with ORTEP-3 for graphical representation of thermal ellipsoids .

- Address potential twinning or disorder by testing multiple crystals from different solvent systems (e.g., DMSO vs. ethanol) .

Q. What methodologies are recommended for initial biological activity screening?

Prioritize target-based assays for kinases or enzymes implicated in disease pathways:

- Kinase inhibition assays (e.g., ADP-Glo™ kinase assay) at concentrations ranging from 1 nM to 10 μM .

- Molecular docking (AutoDock Vina) to predict binding affinity to targets like PI3K or EGFR, followed by validation via surface plasmon resonance (SPR) .

- Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for analogues of this compound?

Conduct a systematic substituent variation study :

- Compare bioactivity of derivatives with modified pyridin-2-yloxy (e.g., pyridin-3-yloxy) or dimethylphenyl groups (e.g., 3,5-dimethyl substitution) .

- Use QSAR models (e.g., CoMFA or CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

- Refer to structural analogs (Table 1) for benchmarking:

| Compound | Key Structural Variation | IC₅₀ (PI3Kα) |

|---|---|---|

| N-(4-acetylphenyl) analog | Acetyl substitution | 48 nM |

| N-(2,3-dimethylphenyl) | Ortho-methyl shift | 12 nM |

Q. How should contradictory data in pharmacological studies be resolved?

Address discrepancies via:

- Orthogonal assay validation : Confirm kinase inhibition data with cellular assays (e.g., Western blot for phosphorylated Akt) .

- Metabolic stability testing (e.g., liver microsomes) to rule out false negatives from rapid degradation .

- Isothermal titration calorimetry (ITC) to verify binding thermodynamics when SPR results are ambiguous .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

- Prodrug derivatization : Introduce ester groups at the benzamide nitrogen to enhance solubility, with in vitro hydrolysis studies in plasma .

- LogP modulation : Replace pyridin-2-yloxy with bioisosteres (e.g., pyrimidin-2-yloxy) to balance lipophilicity (target LogP = 2–3) .

- Caco-2 permeability assays to assess intestinal absorption, paired with P-glycoprotein inhibition screens .

Q. What computational methods elucidate the compound’s mechanism of action?

- Molecular dynamics (MD) simulations (GROMACS) to study binding stability over 100 ns trajectories .

- Free-energy perturbation (FEP) to predict resistance mutations (e.g., EGFR T790M) and guide analogue design .

- Pathway analysis (KEGG/Reactome) to identify off-target effects using transcriptomics data from treated cell lines .

Q. How can polymorphism issues affect crystallography data interpretation?

- Screen 10+ solvent systems (e.g., acetone/water, THF/heptane) to isolate polymorphs .

- Compare powder X-ray diffraction (PXRD) patterns of bulk material with single-crystal data to detect phase impurities .

- Use DSC/TGA to correlate thermal events (melting/recrystallization) with polymorphic transitions .

Q. What are best practices for designing stable formulations for in vivo studies?

- Lyophilization compatibility : Test solubility in cryoprotectants (trehalose/sucrose) and reconstitute in PBS for IP/IV dosing .

- Forced degradation studies : Expose to UV light (ICH Q1B), 40°C/75% RH, and acidic/basic conditions to identify degradation pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.